Cas no 78420-23-2 ((S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester)
(S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester Chemical and Physical Properties
Names and Identifiers
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- (S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester
- (S)-2,4,5-Tris(benzo
- methyl 2,4,5-tribenzamido-4-pentenoate
- SCHEMBL13201931
- 78420-23-2
- methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
- Methyl (S)-2,4,5-tris(benzamido)pent-4-enoate
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- Inchi: 1S/C27H25N3O5/c1-35-27(34)23(30-26(33)21-15-9-4-10-16-21)17-22(29-25(32)20-13-7-3-8-14-20)18-28-24(31)19-11-5-2-6-12-19/h2-16,18,23H,17H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b22-18-/t23-/m0/s1
- InChI Key: AACGMMSOMRBWNU-NMFWXREBSA-N
- SMILES: O(C)C([C@H](C/C(=C/NC(C1C=CC=CC=1)=O)/NC(C1C=CC=CC=1)=O)NC(C1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 471.17942091g/mol
- Monoisotopic Mass: 471.17942091g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 763
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 114Ų
(S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T875100-250mg |
(S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester |
78420-23-2 | 250mg |
$236.00 | 2023-05-17 | ||
| TRC | T875100-2.5g |
(S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester |
78420-23-2 | 2.5g |
$1860.00 | 2023-05-17 |
(S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on (S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester
(S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester: A Comprehensive Overview
The compound with CAS No. 78420-23-2, known as (S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester, is a highly specialized organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a pentenoic acid backbone substituted with benzoylamino groups at positions 2, 4, and 5. The stereochemistry at the chiral center (S configuration) adds to its uniqueness and potential utility in asymmetric synthesis and drug design.
Key Features of (S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester
The structure of this compound is notable for its combination of functional groups. The presence of multiple benzoylamino groups introduces significant steric hindrance and electronic effects, which can influence its reactivity and biological activity. The methyl ester group at the carboxylic acid position further modulates the compound's solubility and stability. Recent studies have highlighted the importance of such structural features in determining the compound's behavior in different chemical environments.
Synthesis and Characterization
The synthesis of (S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester involves a series of carefully controlled reactions to ensure the correct stereochemistry and substitution pattern. Researchers have employed various strategies, including asymmetric catalysis and multi-component reactions, to achieve high yields and purity. Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been used to confirm the compound's structure and stereochemistry.
Applications in Research
This compound has found applications in several areas of research. In medicinal chemistry, it serves as a valuable building block for constructing bioactive molecules with specific pharmacological properties. Its unique structure makes it an ideal candidate for studying enzyme inhibition mechanisms and drug delivery systems. Recent studies have demonstrated its potential as a lead compound in the development of novel therapeutic agents targeting specific biological pathways.
Biological Activity and Mechanism
Investigations into the biological activity of (S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester have revealed promising results. The compound exhibits selective inhibition against certain enzymes involved in metabolic pathways, making it a potential candidate for treating metabolic disorders. Additionally, its ability to modulate cellular signaling pathways has been explored in the context of cancer therapy. Recent research has focused on understanding the molecular mechanisms underlying its bioactivity through computational modeling and in vitro assays.
Environmental Impact and Safety Considerations
As with any chemical compound, understanding its environmental impact is crucial. Studies have shown that (S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester is biodegradable under specific conditions, reducing concerns about long-term environmental persistence. However, proper handling and disposal protocols are recommended to minimize any potential risks associated with its use in industrial or laboratory settings.
Future Directions
The future of (S)-2,4,5-Tris(benzoylamino)-4-pentenoic Acid Methyl Ester lies in further exploration of its applications across diverse fields. Ongoing research aims to optimize its synthesis for large-scale production while maintaining its stereochemical integrity. Additionally, investigations into its interactions with biomolecules at the molecular level could unlock new opportunities for drug discovery and material science.
In conclusion, CAS No. 78420-23-2 represents a versatile compound with immense potential in both academic research and industrial applications. Its unique structure and properties make it a valuable tool for advancing our understanding of complex chemical systems and developing innovative solutions to real-world challenges.
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